Galectin-3 is primarily expressed in various tissues, including the heart, lungs, and immune cells. It is classified under the galectin family of proteins based on its carbohydrate recognition domain. Galectin-3 is unique among galectins due to its ability to form oligomers, which enhances its binding affinity to glycoproteins and glycolipids.
The synthesis of Galectin-3 inhibitors often involves chemical modifications to enhance their affinity for the lectin. One notable approach includes the synthesis of lactosamine derivatives with modifications at the C-3′ position. Research by Sörme et al. demonstrated that introducing an aromatic group at this position significantly increased the inhibitory activity against Galectin-3 .
Technical details of the synthesis process include:
Galectin-3 consists of a carbohydrate recognition domain that allows it to bind specifically to β-galactosides. Its structure includes:
The three-dimensional structure has been characterized using techniques like X-ray crystallography, revealing insights into its binding interactions with glycan ligands .
The molecular weight of Galectin-3 is approximately 30 kDa, and it exists as both monomers and oligomers depending on the concentration and presence of ligands.
Galectin-3 participates in various biochemical reactions, primarily through its binding to glycosylated molecules. This interaction can influence cell signaling pathways related to inflammation and cancer progression.
Technical details regarding these reactions include:
Galectin-3 exerts its biological effects through several mechanisms:
Studies have shown that blocking Galectin-3 can reduce tumor growth in animal models, highlighting its role in cancer biology .
Galectin-3 is a soluble protein that can be found in both intracellular and extracellular environments. Its solubility varies with pH and ionic strength.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., NMR) to study conformational changes upon ligand binding .
Galectin-3 has numerous applications in biomedical research:
Galectin-3 (Gal-3), encoded by the LGALS3 gene, is a unique member of the galectin family due to its chimeric structure and multifunctional roles in physiological and pathological processes. Unlike proto-type (single CRD homodimers) or tandem-repeat-type (two CRDs linked by a peptide) galectins, Gal-3 possesses a distinct modular architecture comprising a C-terminal carbohydrate recognition domain (CRD) and an N-terminal domain (NT) that collectively enable diverse ligand interactions and oligomerization states. This section details its structural complexity across hierarchical levels.
The LGALS3 gene, located on human chromosome 14q22.3, spans 21.3 kb and comprises six exons and five introns [1] [2]. Exon I primarily contains the 5' untranslated region (UTR), while Exon II encodes the translation initiation site and the first six amino acids, including the initial methionine. The NT's repetitive sequence is encoded by Exon III, and Exons IV–VI collectively produce the CRD [2] [7]. This exon–intron organization is evolutionarily conserved across vertebrates, reflecting critical structural constraints. Gal-3 belongs to the F3-CRD subtype, a classification shared with galectins -1, -2, and -5, which emerged early in chordate evolution via gene duplication and divergence [3] [7]. While mammals express up to 15 galectins, non-mammalian vertebrates (e.g., fish, amphibians) and invertebrates (e.g., nematodes, sponges) possess fewer homologs, indicating lineage-specific expansion. The CRD sequence is highly conserved (>80% similarity between humans and rodents), whereas the NT exhibits greater variability, accommodating species-specific functional adaptations [3] [7].
Table 1: Exon-Intron Organization of Human LGALS3
Exon | Genomic Position (chr14) | Encoded Region | Functional Significance |
---|---|---|---|
I | 55,124,110–55,124,500* | 5' UTR | Transcriptional regulation |
II | 55,124,501–55,125,000* | Translation start + N-terminal AA 1–6 | Initial methionine, secretion signals |
III | 55,125,001–55,130,000* | N-terminal domain (AA 7–110) | Collagen-like repeats, oligomerization |
IV | 55,130,001–55,135,000* | CRD partial sequence (AA 111–160) | β-sheet strands S1–S3 |
V | 55,135,001–55,140,000* | CRD partial sequence (AA 161–200) | β-sheet strands S4–S5, ligand binding |
VI | 55,140,001–55,145,423* | CRD C-terminus (AA 201–250) | Strand S6, nuclear export signals |
*Approximate positions based on [1] [2]
The CRD (∼130 amino acids, AA 111–250) adopts a canonical β-sandwich fold composed of two antiparallel β-sheets (S1–S6 and F1–F5) forming a concave carbohydrate-binding site [4] [6] [9]. Key residues—His158, Asn160, Arg162, Glu184, and Arg186—coordinate β-galactoside ligands (e.g., lactose, N-acetyllactosamine/LacNAc) via hydrogen bonding to the C4/C6 hydroxyls of galactose and the N-acetyl group of GlcNAc [4] [9]. Unlike other galectins, Gal-3's CRD possesses an extended binding groove that accommodates poly-LacNAc chains (e.g., blood group antigens) with micromolar affinity (Kd ∼10–50 µM) [2] [7]. This groove enables multivalent interactions with complex glycoconjugates, such as ganglioside GM1, where the terminal galactose anchors into the core site while the sialylated branch engages peripheral regions [6]. Structural studies reveal that Gal-3 CRD binds GM1 embedded in lipid bilayers via a tilted orientation: the CRD contacts GM1's pentasaccharide headgroup, while the NT projects away from the membrane, facilitating protein-protein interactions [6]. CRD phosphorylation at Tyr107 and Tyr141 (by c-Abl kinase) further modulates ligand affinity and subcellular trafficking [2].
Table 2: Key Ligand-Binding Residues in Gal-3 CRD
Residue | Role in Ligand Binding | Affected Ligands |
---|---|---|
Arg162 | H-bonds galactose O4/O6 | LacNAc, GM1, laminin |
Glu184 | Stabilizes GlcNAc N-acetyl group | LacNAc, poly-LacNAc glycans |
His158 | Coordinates galactose O4 | Lactose, asialofetuin |
Asn160 | H-bonds galactose O3 | Blood group antigens |
Arg186 | Binds sialic acid in branched glycans | GM1, mucins |
The NT (∼110 amino acids) comprises a short N-terminal leader sequence (AA 1–12, governing secretion/nuclear export) and a collagen-like repeating domain (AA 13–110, containing nine PGAYPG repeats) [2] [5] [8]. Intrinsically disordered in solution, the NT adopts transient structures upon binding partners. Proline residues (14 positions, e.g., P37, P55, P64) are critical for conformational flexibility; mutagenesis (e.g., P64A) disrupts oligomerization and cellular functions like cell adhesion and endocytosis [5]. The NT mediates Gal-3's unique pentamerization: upon encountering multivalent glycoconjugates (e.g., cell surface glycoproteins), the NT and CRD undergo liquid-liquid phase separation (LLPS), forming dynamic oligomers that crosslink ligands into lattices [5] [9]. This process is concentration-dependent, with a critical threshold of ∼5–10 µM for oligomerization [5] [9]. Truncation studies confirm the NT's role in trafficking: while the CRD alone mediates endocytosis in endothelial cells, the NT's collagen-like repeats (AA 69–108) direct lysosomal targeting [8]. Full-length Gal-3 cycles between early/recycling endosomes and lysosomes, whereas NT-deleted variants (e.g., G111-250) accumulate in recycling compartments [8].
Gal-3 exhibits compartment-dependent conformational states that regulate its function. Intracellularly (cytosol/nucleus), phosphorylation at Ser6/Ser12 (N-terminal leader) promotes nuclear export, while Tyr phosphorylation in the CRD enhances cytoplasmic retention [2] [9]. Nuclear Gal-3 adopts an extended conformation where the NT forms two β-strands (βa/βb) that augment the CRD's F1–F5 β-sheet, potentially facilitating nucleic acid interactions [9]. In contrast, extracellular Gal-3 self-assembles into tetramers upon binding multivalent ligands (e.g., laminin). Crystallography reveals tetramer interfaces involving CRD-CRD contacts: Asn143–Asn153 and Arg162–Asn179 stabilize dimers, while Asn166–Arg183 and Arg168–Arg186 link dimers into tetramers [9]. This creates a central channel accommodating poly-LacNAc chains. At cell surfaces, Gal-3 binds GM1-rich lipid rafts via CRD interactions, positioning its NT outward to recruit signaling partners (e.g., VEGF receptors) [6]. During lysosomal damage repair, cytosolic Gal-3 recruits ESCRT machinery via NT-mediated oligomerization on disrupted membranes [1].
Table 3: Context-Dependent Structural States of Galectin-3
Location | Structural Features | Functional Consequence |
---|---|---|
Nucleus | NT forms β-strands augmenting CRD β-sheet; monomeric | Pre-mRNA splicing, anti-apoptotic activity |
Cytoplasm | Disordered NT; phosphorylated Tyr107/141 | ESCRT recruitment for lysosomal repair |
Plasma Membrane | CRD binds GM1; NT projects outward | Receptor clustering (e.g., VEGFR2 activation) |
Extracellular Matrix | CRD-NT mediated tetramers with central glycan channel | Laminin crosslinking, matrix assembly |
The modular architecture of Gal-3—evolutionarily conserved yet structurally plastic—enables its participation in diverse cellular processes. Gene organization underpins domain-specific functions, while the CRD provides glycan recognition precision. The disordered NT, through dynamic oligomerization, amplifies avidity and cellular signaling. Future structural studies should address how post-translational modifications fine-tune conformational switching across compartments.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8